2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide
Übersicht
Beschreibung
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that was first approved by the US Food and Drug Administration (FDA) in 1998.
Wirkmechanismus
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide selectively inhibits COX-2, which is an enzyme that is responsible for the production of prostaglandins that mediate inflammation and pain. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in various animal models and human patients. This compound has also been shown to have anti-angiogenic, anti-proliferative, and pro-apoptotic effects on cancer cells. Furthermore, this compound has been shown to reduce oxidative stress and improve endothelial function in cardiovascular disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide is a selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is relatively safe and well-tolerated in human patients. However, this compound has been associated with an increased risk of cardiovascular events such as heart attack and stroke. Furthermore, this compound may interact with other drugs and cause adverse effects.
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of 2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide in other diseases such as diabetes and obesity.
2. Developing new this compound derivatives with improved pharmacological properties and reduced side effects.
3. Investigating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound.
4. Developing new drug delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigating the potential synergistic effects of this compound with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease patients. Furthermore, this compound has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-10(11(13)15)14(18(2,16)17)9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWNRPQXQAINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.